molecular formula C18H34O4 B12669677 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate

6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate

Cat. No.: B12669677
M. Wt: 314.5 g/mol
InChI Key: YQIYZCCPWPZMMT-HZPDHXFCSA-N
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Description

6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate is a chemical compound known for its unique structural properties It is an ester derivative of hexanedioic acid, featuring two distinct alkyl chains attached to the oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate typically involves esterification reactions. The process begins with hexanedioic acid, which reacts with (3R)-hexan-3-ol and (3R)-3-methylpentanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation process. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The alkyl chains can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Hexanedioic acid derivatives.

    Reduction: Hexan-3-ol and 3-methylpentanol derivatives.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and hexanedioic acid, which can then participate in various biochemical pathways. The alkyl chains may also interact with lipid membranes, influencing membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
  • Hexanedioic acid, di-C9-11-branched and linear alkyl esters

Uniqueness

6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate is unique due to its specific alkyl chain configuration, which imparts distinct physical and chemical properties. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate

InChI

InChI=1S/C18H34O4/c1-5-10-16(7-3)22-18(20)12-9-8-11-17(19)21-14-13-15(4)6-2/h15-16H,5-14H2,1-4H3/t15-,16-/m1/s1

InChI Key

YQIYZCCPWPZMMT-HZPDHXFCSA-N

Isomeric SMILES

CCC[C@@H](CC)OC(=O)CCCCC(=O)OCC[C@H](C)CC

Canonical SMILES

CCCC(CC)OC(=O)CCCCC(=O)OCCC(C)CC

Origin of Product

United States

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